molecular formula C17H15Cl2NO2 B14819711 propyl 4-{[(E)-(2,3-dichlorophenyl)methylidene]amino}benzoate

propyl 4-{[(E)-(2,3-dichlorophenyl)methylidene]amino}benzoate

Cat. No.: B14819711
M. Wt: 336.2 g/mol
InChI Key: UEOXOGYQNCKOBM-UHFFFAOYSA-N
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Description

Propyl 4-[(2,3-dichlorobenzylidene)amino]benzoate is an organic compound with the molecular formula C17H15Cl2NO2 and a molecular weight of 336.21 g/mol . This compound is characterized by its unique structure, which includes a propyl ester group, a dichlorobenzylidene moiety, and an amino benzoate core. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl 4-[(2,3-dichlorobenzylidene)amino]benzoate typically involves the condensation of 2,3-dichlorobenzaldehyde with propyl 4-aminobenzoate under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Propyl 4-[(2,3-dichlorobenzylidene)amino]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of new derivatives with different functional groups .

Scientific Research Applications

Propyl 4-[(2,3-dichlorobenzylidene)amino]benzoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of propyl 4-[(2,3-dichlorobenzylidene)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .

Comparison with Similar Compounds

Similar Compounds

  • Propyl 4-[(3-chlorobenzylidene)amino]benzoate
  • Propyl 4-[(4-chlorobenzylidene)amino]benzoate
  • Propyl 4-[(2,4-dichlorobenzylidene)amino]benzoate

Uniqueness

Propyl 4-[(2,3-dichlorobenzylidene)amino]benzoate is unique due to the specific positioning of the chlorine atoms on the benzylidene moiety. This positioning can influence the compound’s reactivity, binding affinity, and overall biological activity, distinguishing it from other similar compounds .

Properties

Molecular Formula

C17H15Cl2NO2

Molecular Weight

336.2 g/mol

IUPAC Name

propyl 4-[(2,3-dichlorophenyl)methylideneamino]benzoate

InChI

InChI=1S/C17H15Cl2NO2/c1-2-10-22-17(21)12-6-8-14(9-7-12)20-11-13-4-3-5-15(18)16(13)19/h3-9,11H,2,10H2,1H3

InChI Key

UEOXOGYQNCKOBM-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)N=CC2=C(C(=CC=C2)Cl)Cl

Origin of Product

United States

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